molecular formula C18H27N3O3 B2963356 1'-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4'-bipiperidine CAS No. 1705306-13-3

1'-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4'-bipiperidine

Cat. No.: B2963356
CAS No.: 1705306-13-3
M. Wt: 333.432
InChI Key: OLUGKKTVJXDPMU-UHFFFAOYSA-N
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Description

1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, an oxazole ring, and a bipiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the introduction of the cyclopropyl group, and the coupling of the bipiperidine moiety. Common reagents used in these reactions include cyclopropylamine, oxalyl chloride, and piperidine derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxazole ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid
  • 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
  • 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methylpiperazine

Uniqueness

1’-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-4-methoxy-1,4’-bipiperidine stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its cyclopropyl group and oxazole ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-23-15-6-10-20(11-7-15)14-4-8-21(9-5-14)18(22)16-12-17(24-19-16)13-2-3-13/h12-15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUGKKTVJXDPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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